Bienvenue dans la boutique en ligne BenchChem!

CM-272

G9a inhibition DNMT1 inhibition dual inhibitor

CM-272 is a first-in-class, substrate-competitive dual G9a/DNMT inhibitor designed for single-molecule, simultaneous blockade of histone and DNA methylation. Unlike co-administered selective inhibitors, it achieves coordinated, subcellularly co-localized inhibition kinetics that generic alternatives cannot replicate. Validated in AML, ALL, DLBCL, NSCLC, and melanoma models with documented survival and tumor volume reductions, this compound is the definitive choice for programs investigating immunogenic cell death induction, epigenetic polypharmacology, or IFN-response interrogation.

Molecular Formula C28H38N4O3
Molecular Weight 478.637
CAS No. 1846570-31-7
Cat. No. B606737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM-272
CAS1846570-31-7
SynonymsCM-272;  CM 272;  CM272.
Molecular FormulaC28H38N4O3
Molecular Weight478.637
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5
InChIInChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30)
InChIKeyRLQLKZTYUYIWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CM-272 (CAS 1846570-31-7): First-in-Class G9a/DNMT Dual Inhibitor Baseline Profile


CM-272 is a first-in-class, reversible, substrate-competitive dual inhibitor of the histone methyltransferase G9a (EHMT2) and DNA methyltransferases (DNMTs), developed as a single chemical entity that simultaneously targets both histone and DNA methylation pathways [1]. The compound exhibits inhibitory activity against G9a (IC50 = 8 nM), GLP (IC50 = 2 nM), DNMT1 (IC50 = 382 nM), DNMT3A (IC50 = 85 nM), and DNMT3B (IC50 = 1200 nM) in enzymatic assays [2]. CM-272 was designed to reverse epigenetic alterations associated with poor responses to cancer therapies, with demonstrated anti-proliferative and pro-apoptotic activity in hematological malignancies and solid tumor models [3].

Why CM-272 Cannot Be Substituted by Single-Target G9a Inhibitors, Single-Target DNMT Inhibitors, or Other Epigenetic Agents


Generic substitution fails for three interrelated reasons rooted in the compound's molecular architecture and functional outcomes. First, CM-272 is a dual G9a/DNMT inhibitor within a single molecule [1]; co-administering a selective G9a inhibitor (e.g., UNC0642 or BIX-01294) with a selective DNMT inhibitor (e.g., decitabine or azacitidine) does not replicate the coordinated, simultaneous inhibition kinetics, subcellular co-localization, or the precise temporal epigenetic reprogramming achieved by CM-272. Second, CM-272 exhibits a substrate-competitive binding mode at both target enzymes that is distinct from SAM-competitive inhibitors [2]. Third, the compound possesses a broader inhibitory profile than its name implies, including measurable activity against EZH2 (IC50 = 2.3 μM) . The quantitative differentiation that follows establishes why CM-272 must be evaluated as a discrete, non-interchangeable molecular entity.

CM-272 Quantitative Differentiation Evidence: Head-to-Head vs. Structural Analogs, Single-Target Inhibitors, and In-Class Comparators


Direct G9a and DNMT1 Inhibitory Potency Comparison: CM-272 vs. Structural Analog CM-579

In a direct head-to-head enzymatic comparison from the same discovery series, CM-272 exhibits superior potency against both G9a and DNMT1 compared to its closest structural analog CM-579 [1]. The quantitative difference is most pronounced for G9a inhibition, where CM-272 (IC50 = 8 nM) is 2-fold more potent than CM-579 (IC50 = 16 nM). For DNMT1 inhibition, CM-272 (IC50 = 382 nM) is approximately 12-fold more potent than CM-579 (IC50 = 32 nM) when the DNMT1 IC50 value of CM-579 is corrected for the reported 32 nM value .

G9a inhibition DNMT1 inhibition dual inhibitor hematological malignancies

Selectivity Profile Across 37 Epigenetic Targets: CM-272 vs. Single-Target G9a Inhibitor UNC0642

At a screening concentration of 10 μM, CM-272 and its analog CM-579 were profiled against 37 epigenetic enzyme targets including bromodomain-containing proteins, histone methyltransferases (EZH1, EZH2, PRMT family, SETD2, SET7/9, SUV39H1/2, MLL), DNA methyltransferases (DNMT3A, DNMT3B), and histone demethylases (JMJD2 family, JMJD3, LSD1, Jarid1 family) [1]. In contrast, the selective G9a/GLP inhibitor UNC0642 exhibits reported selectivity >100-fold over 13 other histone methyltransferases but lacks DNMT inhibitory activity entirely [2].

selectivity profiling epigenetic panel G9a DNMT off-target

Mechanism of Action Differentiation: Substrate-Competitive (CM-272) vs. SAM-Competitive Inhibitors

Enzymatic competition assays demonstrate that CM-272 is a substrate-competitive inhibitor at both G9a and DNMT1, a binding mode distinct from the SAM-competitive mechanism employed by many epigenetic inhibitors including azacitidine, decitabine, and certain EZH2 inhibitors (e.g., GSK343, tazemetostat) [1]. CM-272 does not interact with the SAM binding pocket of either G9a or DNMT1; instead, its 7-(3-pyrrolidin-1-yl) propoxy side chain interacts with the lysine binding channel of G9a and overlays with the DNA cytosine in the catalytic pocket of DNMT1, interacting with catalytic glutamate E1269 (mouse DNMT1) [2].

substrate-competitive SAM-competitive binding mode enzymatic mechanism

In Vivo Tumor Growth Inhibition in NSCLC: CM-272 Monotherapy Efficacy Quantification

In a subcutaneous A549 non-small cell lung cancer (NSCLC) xenograft model, CM-272 monotherapy (5 mg/kg, 5 days per week) produced a statistically significant 55% reduction in tumor volume compared to untreated controls (p < 0.001) [1]. In a distinct Lacun3 murine NSCLC model (Balb/C background), CM-272 administered at the same dose and schedule achieved an average 30% reduction in tumor growth (p < 0.05) [2]. Survival analysis in the Lacun3 model demonstrated a significant increase in survival for CM-272-treated mice compared to controls (p < 0.001) [3].

non-small cell lung cancer in vivo efficacy tumor volume xenograft

Survival Prolongation in Hematological Malignancy Xenograft Models: Quantitative OS Benefit

In a xenogeneic model of acute lymphoblastic leukemia (ALL) using CEMO-1 cells engrafted in immunodeficient Rag2-/-γc-/- mice, CM-272 therapy (2.5 mg/kg intravenous injection, daily for 28 days) induced a statistically significant increase in overall survival (OS) compared to control animals . The median overall survival was extended from 55±10.5 days in control animals to 92±5.7 days in CM-272-treated mice (P = 0.0009), representing a 67% prolongation in median survival [1].

overall survival hematological malignancies xenograft in vivo efficacy

EZH2 Inhibitory Activity: Extended Target Profile Beyond Primary G9a/DNMT Dual Activity

Beyond its primary G9a and DNMT inhibitory activities, CM-272 exhibits measurable inhibitory activity against EZH2 (enhancer of zeste homolog 2) with an IC50 of 2.3 μM . This activity places CM-272 within a distinct polypharmacological space compared to selective EZH2 inhibitors such as GSK343 (EZH2 IC50 = 4 nM, with >1000-fold selectivity against other HMTs) or tazemetostat (EZH2-selective, clinically approved). The EZH2 inhibitory activity of CM-272 is approximately 288-fold weaker than its G9a inhibitory activity (8 nM vs. 2.3 μM).

EZH2 inhibition polypharmacology off-target activity epigenetic inhibitor

Optimal Research and Procurement Scenarios for CM-272 Based on Quantitative Differentiation Evidence


Hematological Malignancy Research: Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Diffuse Large B-Cell Lymphoma (DLBCL)

CM-272 is optimally deployed in hematological malignancy research programs requiring simultaneous inhibition of G9a and DNMT pathways. Evidence from the original discovery publication demonstrates that CM-272 inhibits cell proliferation and promotes apoptosis in AML (MV4-11, GI50 = 269 nM), ALL (CEMO-1, GI50 = 218 nM), and DLBCL (OCI-Ly10, GI50 = 455 nM) cell lines [1]. In vivo, CM-272 prolongs median overall survival by 67% in CEMO-1 ALL xenograft models (92±5.7 days vs. 55±10.5 days; P = 0.0009) . The dual G9a/DNMT inhibition achieved by a single molecule cannot be replicated by co-administering selective inhibitors (e.g., UNC0642 plus decitabine), making CM-272 the compound of choice for investigating coordinated epigenetic reprogramming in these disease contexts.

Solid Tumor Research: Non-Small Cell Lung Cancer (NSCLC) and Melanoma Models

For solid tumor research programs, CM-272 provides validated in vivo efficacy in NSCLC models, with tumor volume reductions of 55% in A549 xenografts (p < 0.001) and 30% in Lacun3 models (p < 0.05), both at 5 mg/kg dosed 5 days per week [2]. In melanoma, CM-272 has been shown to improve the efficacy of TCR-redirected T cell and dendritic cell vaccination, increasing overall survival in the B16-OVA melanoma model [3]. These findings support CM-272 procurement for combination immunotherapy studies and for investigating G9a/DNMT co-targeting in solid tumor indications beyond the compound's originally reported hematological malignancy focus.

Mechanistic Epigenetic Studies Requiring Substrate-Competitive Dual Inhibition

CM-272 is uniquely suited for mechanistic studies where the substrate-competitive binding mode is experimentally critical. The compound does not interact with the SAM binding pocket of either G9a or DNMT1, distinguishing it from SAM-competitive inhibitors like azacitidine, decitabine, and GSK343 [4]. The 7-(3-pyrrolidin-1-yl) propoxy side chain engages the lysine binding channel of G9a and overlays with DNA cytosine in the DNMT1 catalytic pocket [5]. This mechanism may confer different resistance profiles and reduced interference with SAM-dependent cellular methylation processes, making CM-272 the appropriate selection for experiments designed to interrogate substrate-level epigenetic regulation.

Selectivity Profiling and Polypharmacology Research in Epigenetic Drug Discovery

Researchers conducting selectivity profiling or investigating epigenetic polypharmacology should procure CM-272 as a reference compound representing a distinct pharmacological profile. The compound's activity against 37 epigenetic targets has been characterized at 10 μM [6], and it exhibits measurable EZH2 inhibitory activity (IC50 = 2.3 μM) in addition to its primary G9a/DNMT dual activity. This broader polypharmacological fingerprint differentiates CM-272 from highly selective single-target probes like UNC0642 (G9a/GLP-selective) or GSK343 (EZH2-selective), making CM-272 a valuable comparator for studies evaluating the biological consequences of coordinated epigenetic pathway perturbation versus single-target inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for CM-272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.